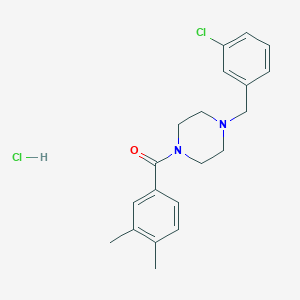![molecular formula C21H27FN2O3 B6010913 3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6010913.png)
3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as FMeNER-D10 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FMeNER-D10 involves its binding to the sigma-1 receptor. This binding results in the modulation of various neurotransmitter systems, including the dopamine and glutamate systems. FMeNER-D10 has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMeNER-D10 has been found to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, FMeNER-D10 has been found to have anti-inflammatory properties. FMeNER-D10 has also been found to have potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of FMeNER-D10 for lab experiments is its high affinity for the sigma-1 receptor. This makes it a potential candidate for the development of new treatments for various neurological disorders. However, one of the limitations of FMeNER-D10 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of FMeNER-D10. One potential direction is the further investigation of its neuroprotective properties and its potential use in the treatment of various neurological disorders. Another potential direction is the investigation of its anti-cancer properties and its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of FMeNER-D10 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of FMeNER-D10 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-fluoro-4-methoxybenzyl chloride with 3-(2-hydroxyethyl)-1-piperazine to form the intermediate product. This intermediate product is then reacted with phenol in the presence of a base catalyst to yield the final product, FMeNER-D10.
Aplicaciones Científicas De Investigación
FMeNER-D10 has been extensively studied for its potential use in scientific research applications. One of the primary research areas where FMeNER-D10 has been studied is in the field of neuroscience. FMeNER-D10 has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various neurotransmitter systems. This makes FMeNER-D10 a potential candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
3-[[4-[(2-fluoro-4-methoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-27-20-6-5-17(21(22)12-20)14-24-9-8-23(15-18(24)7-10-25)13-16-3-2-4-19(26)11-16/h2-6,11-12,18,25-26H,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJVJZQBWXQTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-ethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6010843.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6010854.png)
![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6010855.png)
![N~1~-(3-bromophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6010886.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010890.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6010894.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010899.png)
![methyl N-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6010916.png)
![2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)
![5-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6010926.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6010927.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6010929.png)
![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)